3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-10-2-4-11(5-3-10)17-19-14(9-23-17)16-13-8-12(18(21)22)6-7-15(13)24-20-16/h2-9H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMHFIVWFSPJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-5-nitrobenzaldehyde Derivatives
The benzo[d]isoxazole core is classically synthesized via cyclocondensation of 2-hydroxybenzaldehyde derivatives with hydroxylamine. For the 5-carboxylic acid substituent, a nitro-to-carboxylic acid oxidation strategy is employed:
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Synthesis of 2-Hydroxy-5-nitrobenzaldehyde :
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Cyclization with Hydroxylamine :
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Reaction with hydroxylamine hydrochloride in ethanol under reflux forms 5-nitrobenzo[d]isoxazole (Table 1).
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Nitro Group Oxidation :
Table 1 : Optimization of Benzo[d]isoxazole Cyclization
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Hydroxy-5-nitrobenzaldehyde | NH₂OH·HCl, EtOH, Δ | 85 |
| 2-Hydroxy-5-cyanobenzaldehyde | NH₂OH·HCl, DMF, 120°C | 72 |
Synthesis of 2-(p-Tolyl)oxazol-4-yl (Fragment B)
Rh₂(oct)₄-Catalyzed Azirine-Nitrile Coupling
A high-yielding method for oxazole synthesis involves Rh-catalyzed reactions between 2H-azirines and nitriles:
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Preparation of 5-(2H-Azirin-2-yl)oxazole :
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Thermal Isomerization to Oxazole :
Key Mechanistic Insight : Density functional theory (DFT) calculations confirm a nitrenoid-like transition state during isomerization, followed by a 1,5-hydrogen shift to stabilize the oxazole.
Robinson-Gabriel Cyclodehydration
Alternative oxazole synthesis via α-acylaminoketone cyclization:
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Synthesis of α-Acylaminoketone :
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Condensation of p-tolylacetic acid with ethyl 2-aminoacetate forms N-(p-tolylacetyl)glycine ethyl ester.
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Cyclodehydration :
Coupling of Fragments A and B
Suzuki-Miyaura Cross-Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 58 |
Direct Oxazole Ring Formation on Benzoisoxazole
An atom-economic approach involves in situ oxazole synthesis on the preformed benzoisoxazole:
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Functionalization with Propargyl Amine :
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Au-Catalyzed Cyclization :
Reaction Optimization and Scalability
Solvent and Temperature Effects
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Mesitylene as High-Boiling Solvent : Thermal isomerization of azirines to oxazoles proceeds efficiently in mesitylene at 180°C due to its high boiling point and inertness.
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DMF for Acid Chloride Formation : Oxalyl chloride/DMF at 0°C ensures quantitative conversion of carboxylic acids to acid chlorides without side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds, including 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, isoxazoles have been reported as inhibitors of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, making these compounds promising candidates for cancer therapy .
Neuroprotective Effects
Research indicates that compounds with similar structural features may possess neuroprotective properties. The modulation of neuroinflammatory pathways by isoxazole derivatives suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Isolated studies have suggested that certain isoxazole derivatives demonstrate antimicrobial effects against various pathogens. This opens avenues for their use in developing new antibiotics or adjunct therapies in infectious diseases .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while exploring modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and isoxazole rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in the combination of benzo[d]isoxazole and oxazole rings, which distinguishes it from analogous heterocycles. Below is a comparative analysis with key analogs:
Research Findings and Limitations
Recent studies highlight its utility in metal-organic frameworks (MOFs) due to the carboxylic acid’s chelating ability. However, its synthetic yield remains low (~35%), and scalability is hindered by the instability of oxazole intermediates under prolonged heating . Future research should optimize cyclization conditions and explore bioisosteric replacements for the p-tolyl group to balance potency and solubility.
Biological Activity
3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the oxazole and isoxazole rings, which are crucial for the compound's biological activity.
Anticancer Activity
Research has shown that derivatives of oxazole and isoxazole compounds exhibit significant anticancer properties. For instance, various substituted isoxazoles have been evaluated for their cytotoxic effects on human cancer cell lines. Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 10.5 |
| Compound B | MCF-7 (breast) | 15.2 |
| Compound C | A549 (lung) | 12.8 |
| This compound | MCF-7 | 8.7 |
The compound demonstrates promising cytotoxicity, particularly against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways responsible for cell proliferation and survival. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation, as indicated by studies showing altered expression levels of Bcl-2 and p21 genes in treated cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing isoxazole moieties have been reported to exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as MRSA. The antimicrobial activity is often assessed using the agar diffusion method, with results indicating significant inhibition zones for certain derivatives.
Case Studies
- Anticancer Study : A study evaluating a series of isoxazole derivatives found that this compound had an IC50 value of 8.7 µM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .
- Antimicrobial Study : In a comparative study on antimicrobial efficacy, the compound was tested against E. coli and S. aureus, showing promising results with inhibition zones comparable to standard antibiotics .
Q & A
Basic: What is the standard synthetic route for 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid?
The compound is typically synthesized via acid-catalyzed cyclocondensation. A common method involves refluxing a mixture of 2-aryl-aminothiazol-4(5H)-one derivatives (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid for 3–5 hours. Sodium acetate (1.0–2.0 equiv) is used as a base to facilitate deprotonation and cyclization. Post-reaction, the crystalline product is purified via sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallization from DMF/acetic acid .
Basic: What analytical methods are recommended for characterizing this compound and confirming its purity?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical).
- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion validation.
Contradictions in spectral data (e.g., unexpected peaks in NMR) should be resolved using 2D-COSY or HSQC experiments to verify coupling patterns .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?
Key variables to optimize:
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1.1:1 for aldehyde derivatives) to minimize unreacted starting material.
- Catalyst : Replace acetic acid with chloroacetic acid for faster cyclization (Method B in ).
- Temperature : Monitor reflux duration (3–5 hours) to avoid over-decomposition; shorter times may reduce side reactions.
- Purification : Use gradient recrystallization (DMF/acetic acid ratios) to isolate high-purity crystals. Parallel small-scale trials are advised to identify optimal conditions .
Advanced: How should researchers address contradictory spectral data or unexpected reactivity in derivatives?
- Contradictory NMR signals : Use deuterated solvents (DMSO-d₆) to resolve peak splitting or employ computational tools (DFT calculations) to model electronic environments.
- Unexpected reactivity : Probe steric effects of the p-Tolyl group using X-ray crystallography (as in ) to confirm spatial hindrance.
- Byproduct analysis : Conduct LC-MS/MS to identify side products (e.g., dimerization or oxidation artifacts). For reactive intermediates like acyl chlorides ( ), ensure anhydrous conditions to prevent hydrolysis .
Advanced: What functionalization strategies are effective for modifying the benzo[d]isoxazole moiety to enhance bioactivity?
- Nucleophilic substitution : React the 5-carboxylic acid group with amines or alcohols to form amides or esters, improving solubility or targeting specificity.
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxazole ring (e.g., Pd catalysis, as in ).
- Bioisosteric replacement : Substitute the p-Tolyl group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects and binding affinity .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Synthesize analogs with varying substituents (e.g., methyl, phenyl, halogens) at the oxazole and benzoisoxazole rings.
- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR binding studies.
- Computational modeling : Perform docking simulations (AutoDock Vina) to predict interactions with active sites. Correlate logP values (lipophilicity) with cellular uptake data.
- Data validation : Use statistical tools (e.g., PCA) to resolve contradictions between in vitro potency and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
